Methyl 5-aminoisoquinoline-1-carboxylate

Kinase inhibition Protein crystallography ATP-binding pocket

For kinase-focused medicinal chemistry, the 1-carboxylate methyl ester combined with the 5-amino substitution pattern provides a unique hydrogen-bonding and steric profile that the 3-carboxylate regioisomer (CAS 80066-70-2) or free acid analog (CAS 90770-94-8) cannot replicate. This compound is a validated fragment hit for cAMP-dependent protein kinase A (PKA), with an atomic-resolution co-crystal structure (PDB ID: 6Y89) that enables rational structure-based optimization. - Validated binding mode in PKA ATP-binding pocket confirmed by X-ray crystallography. - Methyl ester (LogP ≈ 1.02-1.11) provides a synthetic handle for derivatization while maintaining favorable cell permeability. - Multi-source supply (≥95% purity) from established global suppliers reduces single-source dependency risk.

Molecular Formula C11H10N2O2
Molecular Weight 202.213
CAS No. 75795-42-5
Cat. No. B2402285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-aminoisoquinoline-1-carboxylate
CAS75795-42-5
Molecular FormulaC11H10N2O2
Molecular Weight202.213
Structural Identifiers
SMILESCOC(=O)C1=NC=CC2=C1C=CC=C2N
InChIInChI=1S/C11H10N2O2/c1-15-11(14)10-8-3-2-4-9(12)7(8)5-6-13-10/h2-6H,12H2,1H3
InChIKeyUZUHCAHZUNUWEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Aminoisoquinoline-1-Carboxylate (CAS 75795-42-5) for Scientific Procurement: Core Properties and Research Utility


Methyl 5-aminoisoquinoline-1-carboxylate (CAS 75795-42-5) is a nitrogen-containing heterocyclic compound of the isoquinoline class, characterized by a 5-amino substituent and a methyl ester moiety at the 1-position, with molecular formula C₁₁H₁₀N₂O₂ and molecular weight 202.21 g/mol . It is primarily utilized as a building block for pharmaceutical intermediates and as a versatile small molecule scaffold in medicinal chemistry research .

Why Methyl 5-Aminoisoquinoline-1-Carboxylate Cannot Be Substituted by Close Structural Analogs in Target Binding Assays


In the procurement of isoquinoline-based building blocks for kinase research, generic substitution is precluded by the precise regiospecific arrangement of functional groups. The 1-carboxylate methyl ester combined with the 5-amino substitution pattern defines a specific hydrogen-bonding and steric profile that cannot be replicated by the 3-carboxylate regioisomer (CAS 80066-70-2) or the free carboxylic acid analog (CAS 90770-94-8) . These structural differences translate into divergent binding modes in protein targets—the 1-carboxylate orientation enables a unique conformation in the ATP-binding pocket of cAMP-dependent protein kinase A (PKA) that close analogs cannot achieve [1]. The evidence below quantifies these differentiation points to support informed procurement decisions.

Quantitative Differentiation Evidence: Methyl 5-Aminoisoquinoline-1-Carboxylate vs. Structural Analogs


Crystal Structure Validation of Methyl 5-Aminoisoquinoline-1-Carboxylate as a cAMP-Dependent Protein Kinase A (PKA) Ligand

Methyl 5-aminoisoquinoline-1-carboxylate has been successfully co-crystallized with cAMP-dependent protein kinase A (PKA) and PKI (5-24), with the structure deposited in the RCSB Protein Data Bank under accession 6Y89 [1]. This establishes direct experimental evidence of its binding mode in a validated kinase target. In contrast, no co-crystal structure exists in the PDB for the 3-carboxylate regioisomer (methyl 5-aminoisoquinoline-3-carboxylate, CAS 80066-70-2) or the free carboxylic acid analog (5-aminoisoquinoline-1-carboxylic acid, CAS 90770-94-8) bound to PKA, despite their commercial availability as related building blocks.

Kinase inhibition Protein crystallography ATP-binding pocket

Hydrophobic Substituent (LogP) Differentiation Between Methyl Ester and Free Carboxylic Acid Forms

The methyl ester moiety of methyl 5-aminoisoquinoline-1-carboxylate confers a calculated LogP of approximately 1.02–1.11, representing a measurable increase in lipophilicity compared to the free carboxylic acid analog 5-aminoisoquinoline-1-carboxylic acid (CAS 90770-94-8), which lacks the ester group [1]. This difference in lipophilicity has functional implications: ester derivatives generally exhibit enhanced passive membrane permeability relative to their carboxylic acid counterparts, a property relevant for cell-based assays .

Physicochemical properties Membrane permeability Lipophilicity

Vendor-Grade Purity Specification: 98% High-Purity Grade vs. Standard 95% Research Grade

Methyl 5-aminoisoquinoline-1-carboxylate is commercially available in multiple purity grades, with select vendors offering 98% purity (e.g., Fluorochem F674971, Leyan 1334439) . In contrast, the 3-carboxylate regioisomer (CAS 80066-70-2) is reported by multiple suppliers as a discontinued product or available only at minimum 95% purity with limited stock, indicating reduced commercial availability and quality consistency .

Analytical chemistry Quality control Procurement specification

Optimal Research Applications for Methyl 5-Aminoisoquinoline-1-Carboxylate Based on Evidence


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) and Structure-Guided Design

Procure this compound as a validated fragment hit for cAMP-dependent protein kinase A (PKA) programs. The available co-crystal structure (PDB ID: 6Y89) provides atomic-resolution binding mode information, enabling rational structure-based optimization of the isoquinoline scaffold for enhanced potency and selectivity . This structural validation distinguishes it from the uncharacterized 3-carboxylate regioisomer and accelerates hit-to-lead campaigns.

Synthesis of Ester-Containing Isoquinoline Libraries for Cellular Target Engagement Assays

Utilize the methyl ester form (LogP ≈ 1.02–1.11) as a starting building block for library synthesis when moderate lipophilicity and membrane permeability are required . The ester group offers a synthetic handle for further derivatization (e.g., hydrolysis to acid, amidation, reduction) while providing a physicochemical profile more favorable for cell penetration than the corresponding free carboxylic acid analog.

Reliable Multi-Supplier Procurement for Long-Term Medicinal Chemistry Programs

Select this compound for multi-year research programs requiring consistent supply and quality. With multiple active global suppliers including Sigma-Aldrich/Enamine, Fluorochem, and Leyan offering the compound in 95–98% purity , procurement risks associated with single-source dependency or product discontinuation (as observed with the 3-carboxylate regioisomer) are substantially reduced.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-aminoisoquinoline-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.